6-Chloro-9-methyl-9H-purin-2-amine
Description
Contextualizing Purine (B94841) Derivatives in Chemical Biology
Purines are fundamental heterocyclic organic compounds, consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. cymitquimica.com Their derivatives, such as adenine (B156593) and guanine (B1146940), are essential building blocks of nucleic acids, DNA and RNA, and are therefore central to the processes of life. cymitquimica.com Beyond their role in genetics, purine derivatives are key players in cellular metabolism and signaling.
In the realm of chemical biology and medicinal chemistry, synthetic purine analogues are of significant interest. These are molecules that mimic the structure of natural purines and can interact with biological systems, sometimes by inhibiting or modulating the activity of enzymes or receptors involved in disease processes. cymitquimica.com This mimicry allows them to be used in the development of therapies for a range of conditions. For instance, purine derivatives have been investigated for their therapeutic potential in treating cancer and viral diseases by interfering with cell replication. cymitquimica.com The versatility of the purine scaffold allows for numerous chemical modifications, leading to a diverse array of bioactive molecules.
Historical Perspective of 6-Chloro-9-methyl-9H-purin-2-amine in Academic Inquiry
The academic inquiry into this compound is primarily linked to its role as a key intermediate in the synthesis of more complex molecules. Its significance in the scientific literature is not as a standalone therapeutic agent, but as a versatile building block for creating trisubstituted purine derivatives. These derivatives, which have substituents at the 2, 6, and 9 positions of the purine core, are of interest for their wide variety of potential biological activities. heteroletters.org
A notable method for the synthesis of this compound involves the methylation of 2-amino-6-chloropurine (B14584). A 2013 study in HeteroLetters described a specific procedure for this conversion. heteroletters.org This synthesis highlights the compound's accessibility for researchers looking to explore the chemical space of purine derivatives. The general strategy often involves the methylation at the 9N-position, followed by further reactions at other sites on the purine ring. heteroletters.org
Synthesis of this compound
| Reactants | Reagents | Solvent | Duration | Product |
|---|---|---|---|---|
| 2-Amino-6-chloropurine, Methyl iodide | 40% aqueous tetrabutylammonium (B224687) hydroxide | Dichloromethane | 1 hour | This compound |
This table summarizes a synthetic route to this compound as described in the literature. heteroletters.org
Scope and Significance of Current Research on the Compound
The contemporary significance of this compound continues to be as a crucial starting material in the development of novel compounds for biological investigation. It is commercially available for research purposes, facilitating its use in various synthetic applications. cymitquimica.comevitachem.comambeed.com
A prominent example of its current application is found in a 2021 patent, which details the use of this compound in the synthesis of new compounds designed to be inhibitors of the NOD-like receptor protein 3 (NLRP3) inflammasome pathway. google.com The NLRP3 inflammasome is implicated in a variety of inflammatory diseases, and developing inhibitors for this pathway is an active area of pharmaceutical research. google.com In the synthesis described, this compound is used as a precursor to create a more complex purine derivative, demonstrating its enabling role in the discovery of potential new therapeutic agents. google.com This underscores the compound's enduring importance as a foundational element in medicinal chemistry research.
Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 3035-73-2 |
| Molecular Formula | C₆H₆ClN₅ |
| Molecular Weight | 183.60 g/mol |
This table presents key identifiers and properties of the compound. cymitquimica.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-9-methylpurin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN5/c1-12-2-9-3-4(7)10-6(8)11-5(3)12/h2H,1H3,(H2,8,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBOWBHHDZWSOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=C(N=C2Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3035-73-2 | |
| Record name | 6-chloro-9-methyl-9H-purin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 6 Chloro 9 Methyl 9h Purin 2 Amine
Established Synthetic Routes for 6-Chloro-9-methyl-9H-purin-2-amine
The synthesis of this compound is primarily achieved through several key methodologies, including direct alkylation, sequential amination and chlorination, and multi-step syntheses from simpler purine (B94841) precursors.
Alkylation Strategies at the N9-Position
Direct alkylation of 2-amino-6-chloropurine (B14584) is a common and straightforward approach to introduce the methyl group at the N9 position. nih.govtandfonline.com This reaction is typically carried out in the presence of a base and an alkylating agent. However, a significant challenge in purine alkylation is the potential for reaction at other nitrogen atoms, particularly N7, leading to a mixture of regioisomers. acs.orgub.edu
Several methods have been developed to enhance the regioselectivity towards N9-alkylation. The use of specific bases and solvents can influence the N9/N7 product ratio. For instance, using potassium carbonate in dimethylformamide (DMF) is a frequently employed condition. epo.orgacs.org Another effective method involves the use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF), which has been shown to accelerate N9-alkylation at room temperature, often leading to high yields and selectivity within a short reaction time. nih.govnih.gov The nature of the alkylating agent also plays a role; for instance, the reaction of 2-amino-6-chloropurine with methyl iodide in the presence of a base like sodium hydride or potassium carbonate leads to the desired N9-methylated product. acs.orgub.edu
Table 1: Alkylation Strategies for N9-Methylation of 2-Amino-6-chloropurine
| Alkylating Agent | Base | Solvent | Conditions | Outcome | Reference(s) |
| Methyl Iodide | NaH | Acetonitrile | Room temperature, 48h | Mixture of N9 and N7 isomers | mdpi.com |
| Methyl Iodide | K2CO3 | DMF | 70°C, 3h | N9-alkylation with N7 byproduct | epo.org |
| Allyl Bromide | NaH | Acetonitrile | Room temperature, 48h | 50% yield of N9-allyl product | mdpi.com |
| Various Halides | TBAF | Not specified | Room temperature, 10 min | High yield and selectivity for N9 | nih.govnih.gov |
Amination and Chlorination Approaches
An alternative synthetic strategy involves the sequential modification of a suitable purine precursor. This can include amination and chlorination steps. For example, one could start from a di-substituted purine and selectively introduce the amino and chloro groups. A common precursor is 2,6-dichloropurine (B15474). Regioselective amination at the C6 position can be achieved, followed by other modifications. researchgate.net The chlorination of guanine (B1146940) derivatives is another route. For instance, guanine can be protected and then chlorinated to introduce the chlorine atom at the C6 position. mdpi.com
The synthesis of various 6-substituted purine derivatives often relies on the nucleophilic aromatic substitution of the chlorine atom in 6-chloropurines. researchgate.net This highlights the importance of having efficient methods to produce the chlorinated precursor.
Multi-step Synthesis from Simpler Purine Precursors
Complex purine derivatives are often constructed through multi-step synthetic sequences starting from more basic purine structures. rsc.orgrsc.org For instance, the synthesis can begin with a simpler purine like 6-chloropurine (B14466), which is then subjected to a series of reactions to introduce the desired substituents. rsc.org One such approach involves the N9-alkylation of 6-chloropurine, followed by the introduction of the amino group at the C2 position.
Another strategy involves building the purine ring system from imidazole (B134444) or pyrimidine (B1678525) precursors. avcr.czresearchgate.net For example, a suitably substituted imidazole-4-carboxamide can be cyclized to form the purine ring. avcr.cz Similarly, 4,5-diaminopyrimidines can be used as starting materials, which are then cyclized to afford the purine core. avcr.cz These methods offer flexibility in introducing various substituents at different positions of the purine ring.
Derivatization Strategies and Analogue Synthesis
The chemical reactivity of this compound makes it a versatile building block for the synthesis of a wide range of analogues. researchgate.net Derivatization can be targeted at the purine core, specifically at the C2 and C6 positions, or at the N9-substituent.
Modifications at the Purine Core (C2 and C6)
The chlorine atom at the C6 position is a key functional group for derivatization, being susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a variety of substituents, including alkoxy, thio, and amino groups. researchgate.netacs.org For example, reaction with amines leads to the formation of N6-substituted 9-methyl-9H-purin-2-amine derivatives. acs.org Similarly, reaction with alkoxides or thiolates can introduce oxygen or sulfur-containing moieties at the C6 position.
Modifications at the C2 position are also possible, although sometimes more challenging. The amino group at C2 can be further functionalized, for example, through acylation. mdpi.com Alternatively, starting from a 2,6-dichloropurine derivative, selective substitution at either C2 or C6 can be achieved by carefully controlling the reaction conditions and the nature of the nucleophile. researchgate.net
Table 2: Derivatization at the C6 Position of this compound
| Reagent | Reaction Type | Product Type | Reference(s) |
| Amines | Nucleophilic Aromatic Substitution | N6-substituted-9-methyl-9H-purin-2-amines | acs.org |
| Alcohols/Alkoxides | Nucleophilic Aromatic Substitution | 6-Alkoxy-9-methyl-9H-purin-2-amines | acs.org |
| Thiols/Thiolates | Nucleophilic Aromatic Substitution | 6-Thio-9-methyl-9H-purin-2-amines | acs.org |
| Organometallic Reagents | Cross-Coupling Reactions | 6-Alkyl/Aryl-9-methyl-9H-purin-2-amines | nih.gov |
N-Substitution Diversification
While the primary focus is often on the N9-methyl derivative, the synthetic methodologies described can be adapted to introduce a wide variety of substituents at the N9 position. epo.orgnih.govrsc.orgthieme-connect.com The use of different alkyl halides, benzyl (B1604629) halides, or other electrophiles in the alkylation step allows for the synthesis of a library of N9-substituted 2-amino-6-chloropurines. epo.orgnih.gov This diversification is crucial for exploring the structure-activity relationships of purine-based compounds in various biological targets. rsc.org For example, N9-amidoalkylation of purines has been developed using N,N-dialkylamides as alkylating agents, providing access to a different class of N9-substituted derivatives. thieme-connect.com
Regioselectivity in Synthesis of this compound Derivatives
Regioselectivity is a critical aspect in the synthesis of derivatives of this compound, as the purine ring offers multiple potential sites for reaction. The inherent reactivity of the different positions on the purine core, as well as the influence of existing substituents and reaction conditions, dictates the outcome of synthetic transformations.
In di- or trihalogenated purines, cross-coupling reactions such as the Sonogashira, Suzuki-Miyaura, Negishi, and Stille reactions occur with a high degree of chemo- and regioselectivity. researchgate.net Generally, the C6 position of the purine ring is the most reactive towards such transformations. researchgate.net For instance, in 6-chloro-2,8-diiodopurine, Sonogashira coupling can be directed to selectively form 2-alkynylated or 2,8-dialkynylated purines depending on the stoichiometry of the alkyne used. researchgate.net
The direct C-H cyanation of purines also demonstrates regioselectivity. For various 6-chloro-9-substituted-purines, cyanation occurs specifically at the C-8 position. mdpi.com This provides a direct route to 8-carbonitrile purine derivatives.
The amidation of 2,6-dihalogenopurines can be controlled to achieve selective substitution at either the C2 or C6 position. Palladium(0)/Xantphos-catalyzed cross-coupling of amides with 2,6-dihalogenopurines results in regioselectivity that is dependent on the nature of the substituents on the purine ring. acs.org Conversely, employing SNAr conditions with an amide and sodium hydride in DMF can lead to an inverted regioselectivity, favoring substitution at the other halogenated position. acs.org
The alkylation of the purine ring itself, for example in the synthesis of acyclic nucleoside analogs, typically favors substitution at the N9 position over the N7 position, especially when using silylated purine intermediates. mdpi.com The use of specific bases and solvents can also influence the N9/N7 regioselectivity in the alkylation of purine bases. cas.cz
The table below highlights the regioselective synthesis of various purine derivatives.
| Substrate | Reaction | Reagents | Position of Substitution | Product | Reference |
| 6-Chloro-9-(tetrahydropyran-2-yl)-9H-purine | Lithiation/Iodination | LiTMP, I2 | C2 and C8 | 6-Chloro-2,8-diiodo-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | researchgate.net |
| 6-Chloro-9-benzyl-9H-purine | C-H Cyanation | - | C8 | 6-Chloro-9-benzyl-9H-purine-8-carbonitrile | mdpi.com |
| 2,6-Dichloropurine | N-Alkylation | N-methylbenzylamine, TEA | C6 | N-Benzyl-2-chloro-N-methyl-9H-purine-6-amine | units.it |
| 6-Chloropurine | N-Alkylation | 2-Bromomethyl-1,3-dioxolane | N9 | 2-(2-Bromo-1-(6-chloro-9H-purin-9-yl)ethoxy)ethyl acetate | mdpi.com |
Chemical Reactivity and Synthetic Utility of Functional Groups in this compound
The functional groups of this compound, namely the chloro group at the 6-position and the amino group at the 2-position, are key to its synthetic utility, allowing for a wide range of chemical transformations.
The chlorine atom at the C6 position is a versatile handle for nucleophilic aromatic substitution (SNAr) reactions. It can be readily displaced by a variety of nucleophiles. For example, treatment with a bulky thiolate salt, such as a salt of an aromatic thiol, leads to the formation of a 6-thioether derivative. google.com This reactivity is also exploited in the synthesis of biologically active compounds, where the chloro group is substituted with amines to generate 6-amino-purine derivatives. units.it The C6-chloro group can also be converted to a fluoro group by reaction with potassium fluoride or tetrabutylammonium triphenyldifluorosilicate. Furthermore, it can be hydrolyzed to an oxo group, converting the 6-chloropurine derivative into a guanine analog. nih.gov
The amino group at the C2 position can also be chemically modified. One common transformation is the Sandmeyer-type reaction, where the amino group is converted into a diazonium salt using a nitrite (B80452) source, which can then be substituted by a halide. For instance, treatment of 9-benzyl-6-chloro-9H-purin-2-amine with isopentyl nitrite and iodine in the presence of a copper(I) salt affords the corresponding 2-iodo derivative in good yield. This 2-halogenated purine can then serve as a substrate for further cross-coupling reactions.
The interplay between the reactivity of these two functional groups allows for the sequential and regioselective synthesis of complex, polysubstituted purine derivatives. The greater reactivity of the C6-chloro group towards nucleophilic substitution compared to the C2-position allows for selective functionalization at C6 while leaving the C2-amino group intact. Subsequent modification of the C2-amino group can then be performed. This differential reactivity is fundamental to the synthetic strategies employed in the construction of a diverse library of purine-based compounds. ontosight.aicymitquimica.com
Molecular and Cellular Biological Activity of 6 Chloro 9 Methyl 9h Purin 2 Amine and Its Analogues
Antiproliferative and Anticancer Mechanisms
Purine (B94841) analogues, including derivatives of 6-Chloro-9-methyl-9H-purin-2-amine, are recognized for their broad-spectrum anticancer effects, particularly against indolent lymphoid malignancies. nih.govresearchgate.netmedchemexpress.com Their mechanisms of action are multifaceted, primarily involving the disruption of fundamental cellular processes required for cancer cell growth and survival.
Inhibition of DNA Synthesis
A primary mechanism by which purine nucleoside analogues exert their anticancer effects is through the inhibition of DNA synthesis. nih.govresearchgate.netmedchemexpress.com These compounds, due to their structural similarity to natural purines, can interfere with the synthesis of DNA precursors or be incorporated into DNA strands, leading to the termination of DNA replication and ultimately cell death. The introduction of various substituents on the purine ring can modulate this activity. For instance, a range of 2,6,9-trisubstituted purine derivatives have been synthesized and investigated for their potential as antitumor agents. mdpi.com The anticancer mechanism of these purine analogues often relies on their ability to inhibit DNA synthesis. researchgate.netmedchemexpress.com
Some purine derivatives act as inhibitors of topoisomerase II, an enzyme critical for DNA replication and chromosome segregation. nih.govnih.gov By inhibiting this enzyme, these compounds can induce DNA damage, which in turn triggers apoptotic pathways in proliferating cancer cells. nih.gov
Induction of Apoptosis
The induction of apoptosis, or programmed cell death, is another key mechanism of the anticancer activity of this compound analogues. nih.govresearchgate.netmedchemexpress.com Apoptosis is a crucial process for eliminating damaged or unwanted cells, and its induction is a hallmark of many effective cancer therapies.
Studies on various 2,6,9-trisubstituted purine derivatives have demonstrated their ability to induce apoptosis in cancer cell lines. medchemexpress.commdpi.com For example, compound 7h (a 2,6,9-trisubstituted purine derivative) was shown to induce apoptosis and cause cell cycle arrest at the S-phase in HL-60 cells. medchemexpress.com The induction of apoptosis by these compounds is often mediated through the activation of caspase cascades and can be influenced by the expression of key regulatory proteins. ontosight.ai
In some cases, the apoptotic effect is independent of p53, a critical tumor suppressor protein that is often mutated in cancer. ontosight.ai For instance, the adenosine (B11128) derivative Cl-IB-MECA was found to induce apoptosis in leukemia cell lines through a p53-independent up-regulation of the death receptor Fas. ontosight.ai Similarly, certain 6-morpholino- and 6-amino-9-sulfonylpurine derivatives have been shown to induce apoptosis in human leukemia cells, potentially through the intrinsic mitochondrial pathway. rsc.org
Selective Cytotoxicity towards Cancer Cell Lines
A desirable characteristic of any anticancer agent is its ability to selectively target cancer cells while minimizing damage to normal, healthy cells. Several analogues of this compound have demonstrated such selective cytotoxicity.
For example, a study on 2,6,9-trisubstituted purine derivatives found that some compounds were more potent than the reference drug etoposide (B1684455) and exhibited selectivity against three cancer cell lines (such as HL-60) in comparison to normal VERO cells. mdpi.com Another promising compound, 7h , not only showed high potency against several cancer cell lines but was also significantly more selective than cisplatin (B142131) against the MRC-5 non-neoplastic cell line. medchemexpress.com
The cytotoxic effects of these purine derivatives are often evaluated across a panel of cancer cell lines, revealing varying degrees of sensitivity. For instance, the cytotoxicity of a series of 2,6,9-trisubstituted purines was found to be heterogeneous, with the HL-60 cell line being the most sensitive and CACO2 cells appearing more resistant. medchemexpress.com
| Compound | Cancer Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| Compound 4f | HL-60 | - | >3.0 | mdpi.com |
| Compound 4j | HL-60 | - | >3.0 | mdpi.com |
| Compound 4k | HL-60 | - | >3.0 | mdpi.com |
| Compound 7h | HL-60 | - | 250 | medchemexpress.com |
| Cisplatin | HL-60 | - | 1.1 | medchemexpress.com |
| Compound 7f | MRC-5 | - | 77 | medchemexpress.com |
| Compound 4r | CACO2 | 27 | - | medchemexpress.com |
Antiviral Activities and Mechanisms
In addition to their anticancer properties, purine analogues have been investigated for their potential as antiviral agents. Their structural resemblance to the building blocks of viral genetic material makes them candidates for interfering with viral replication.
Acyclic selenopurine nucleosides, which are structurally related to this compound, have been synthesized and evaluated for their antiviral activity. nih.govresearchgate.net These compounds are designed based on the rationale that the bioisosteric replacement of oxygen with selenium could lead to potent antiviral effects. researchgate.net The antiviral activity of these compounds is often tested against a broad range of DNA and RNA viruses. mdpi.com
For instance, 9-norbornyl-6-chloropurine (NCP), a carbocyclic analogue, has been reported to possess antiviral activity against Coxsackieviruses. iiarjournals.org While the precise antiviral mechanisms of many of these purine derivatives are still under investigation, they are generally thought to act as prodrugs that are metabolized within the cell to their active forms, which can then inhibit viral polymerases or be incorporated into the viral genome, leading to chain termination.
Antibacterial Properties and Action Mechanisms
The emergence of antibiotic-resistant bacteria has spurred the search for new antibacterial agents with novel mechanisms of action. Purine derivatives have shown promise in this area as well.
Recent studies have indicated that derivatives of purine compounds, including those with halogen substitutions, exhibit promising antibacterial properties against various bacterial strains. A series of trisubstituted purine compounds coupled with amino acid derivatives have been synthesized and screened for their in vitro antimicrobial activity, with some showing moderate to good activity against bacteria such as S. aureus and E. coli. iosrphr.org
Disruption of Bacterial Cell Membrane Integrity
One of the key mechanisms underlying the antibacterial activity of certain purine derivatives is the disruption of bacterial cell membrane integrity. This disruption leads to the leakage of cellular contents and ultimately cell lysis and death. This mechanism has been observed in studies where structurally similar compounds were effective against methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive bacteria. A study evaluating a series of purine derivatives found that those with halogen substitutions demonstrated significant activity against MRSA and other clinical isolates.
Enzyme Inhibition and Modulation
The purine scaffold, a fundamental component of nucleic acids, serves as a template for the design of numerous enzyme inhibitors. By modifying this core structure, researchers have developed potent and selective modulators of various enzymatic activities. Analogues of this compound, in particular, have shown significant effects on enzymes crucial for cell survival, proliferation, and signaling.
Inhibition of Enzymes Involved in Nucleotide Metabolism
Purine analogues are a well-established class of antimetabolites that interfere with the synthesis of nucleotides, the essential building blocks of DNA and RNA. mdpi.commdpi.compharmacyfreak.com This interference can halt DNA replication and lead to cell death, a principle widely used in cancer chemotherapy. mdpi.com These compounds typically function as competitive inhibitors, mimicking natural purines to block key enzymes in both the de novo and salvage pathways of nucleotide biosynthesis. mdpi.comnih.gov
The metabolic activation of many purine analogues, such as 6-mercaptopurine (B1684380), results in the formation of thioinosine monophosphate (TIMP). TIMP can inhibit several enzymes in the purine biosynthesis pathway, including the initial step, and also block the conversion of inosinic acid to adenylic and guanylic acids. nih.gov Furthermore, some purine analogues or their metabolites are potent inhibitors of ribonucleotide reductase, an enzyme crucial for producing deoxyribonucleotides for DNA synthesis. nih.govmedscape.com
A notable target within nucleotide metabolism is the ecto-5′-nucleotidase (CD73), an enzyme that plays a role in adenosine-mediated immunosuppression in the tumor microenvironment. Acyclic nucleotide analogues featuring a substituted purine core, such as (N6-benzyl,N6-methyladenine-9-yl)hexyloxydiphosphonate, have been identified as potent inhibitors of human CD73. units.it Research has explored a series of acyclic adenine (B156593) nucleotide analogues, including derivatives with a 2-chloro and an N-methylbenzylamino moiety at the 6-position of the purine ring, for their potential to inhibit CD73. units.it The length of the acyclic linker at the N9-position was found to be a critical determinant of inhibitory potency. units.it
Another key enzyme in the purine salvage pathway is purine nucleoside phosphorylase (PNP). acs.org Its inhibition is a therapeutic strategy, particularly in T-cell malignancies. mazums.ac.ir The design of novel purine analogues continues to be an active area of research to target these and other vital enzymes in nucleotide metabolism. acs.orgmazums.ac.ir
Targeting Heat Shock Protein 90 (HSP90) Isoforms (e.g., HSP90α/β)
Heat shock protein 90 (HSP90) is a molecular chaperone that is critical for the stability and function of numerous client proteins, many of which are oncoproteins involved in cancer cell proliferation and survival. aacrjournals.org Inhibition of HSP90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. pharmacyfreak.comaacrjournals.org Purine-based compounds have emerged as a significant class of HSP90 inhibitors.
Novel purine analogues have been synthesized and evaluated for their HSP90α inhibitory activity. For instance, isoxazole (B147169) derivatives linked to a 6-chloropurine (B14466) scaffold have shown potent inhibition. aacrjournals.org The table below summarizes the inhibitory activity of selected purine analogues against HSP90α.
| Compound | Description | HSP90α IC₅₀ (µM) | Reference |
|---|---|---|---|
| 6b | Isoxazole derivative | 1.76 | aacrjournals.org |
| 6c | Isoxazole derivative | 0.203 | aacrjournals.org |
| 14 | Six-membered ring derivative | 1.00 | aacrjournals.org |
These compounds compete with ATP for binding to the N-terminal domain of HSP90, thereby inhibiting its chaperone function. researchgate.net The development of water-soluble, orally bioavailable purine analogues remains a key objective in harnessing their potential as HSP90 inhibitors for clinical applications. researchgate.net
Topoisomerase II Inhibition
DNA topoisomerase II is an essential enzyme that manages DNA topology during replication, transcription, and chromosome segregation. nih.govacs.org It functions by creating transient double-strand breaks in the DNA to allow another DNA segment to pass through. Drugs targeting topoisomerase II are categorized as either "poisons," which stabilize the enzyme-DNA cleavage complex, or "catalytic inhibitors," which block the enzyme's activity before DNA cleavage occurs. mazums.ac.irnih.gov
Substituted purines have been identified as a novel structural class of catalytic topoisomerase II inhibitors. aacrjournals.org These compounds often act by competing with ATP for the nucleotide-binding pocket of the enzyme, a characteristic of the GHKL (gyrase, Hsp90, histidine kinase, MutL) family to which topoisomerase II belongs. nih.gov
One rationally designed purine analogue, quinoline (B57606) aminopurine 1 (QAP 1), has been shown to be a potent, ATP-competitive catalytic inhibitor of both topoisomerase II alpha and beta isoforms, with sub-micromolar IC₅₀ values for inhibiting ATPase activity and DNA decatenation. nih.govnih.gov Structure-activity relationship studies have indicated that substitution at the C6 position of the purine ring is a key feature for topoisomerase II inhibition. aacrjournals.org This discovery opens avenues for developing purine-based catalytic inhibitors that could be used in cancer therapy, potentially offering advantages over traditional topoisomerase II poisons. aacrjournals.orgnih.gov
Phosphatidylinositol 3-Kinase Delta (PI3Kδ) Activity Modulation
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently overactivated in various cancers and plays a crucial role in cell growth, proliferation, and survival. mdpi.com The PI3K family has several isoforms, and selective inhibition of specific isoforms, such as PI3Kδ which is primarily expressed in hematopoietic cells, is a promising strategy for treating certain leukemias, lymphomas, and inflammatory diseases. google.comresearchgate.net
Purine-based scaffolds have been extensively used to develop potent and selective PI3K inhibitors. mdpi.comgoogle.comnih.gov For example, 2,9-disubstituted-6-morpholino purine derivatives have been reported as potent and selective inhibitors of the PI3Kα isoform, while also showing some selectivity for PI3Kγ. mdpi.com The design of these inhibitors often involves a ligand-based and structure-based approach to optimize interactions with the active site of the target isoform. mdpi.com
Furthermore, hybrid molecules incorporating a purine structure have been developed. A series of quinazolin-4-one based hydroxamic acids were designed as dual PI3K/HDAC inhibitors by incorporating an HDAC pharmacophore into a PI3K inhibitor scaffold that included a 6-chloro-9H-purine moiety. nih.gov This highlights the versatility of the purine core in the design of inhibitors targeting the PI3K pathway.
| Compound Class | Target(s) | Key Structural Features | Reference |
|---|---|---|---|
| 2-Anilino-4-aryl-purines | PDK1 (downstream of PI3K) | 2-anilino and 4-aryl substitutions on a purine core | nih.gov |
| 2,9-Disubstituted-6-morpholino purines | PI3Kα, PI3Kγ | Morpholino group at C6, various substitutions at C2 and N9 | mdpi.com |
| Quinazolin-4-one based hydroxamic acids | PI3Kγ, PI3Kδ, HDAC6 | Incorporates a 6-chloro-9H-purine unit | nih.gov |
| Thieno[3,2-d]pyrimidines | Class I PI3K (p110α) | Purine bioisostere | acs.org |
Dihydroorotate Dehydrogenase (DHODH) Inhibition
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the proliferation of cells, including cancer cells and pathogenic organisms like the malaria parasite Plasmodium falciparum. mdpi.comnih.gov Unlike human cells, which can utilize pyrimidine salvage pathways, malaria parasites rely solely on the de novo pathway, making DHODH an attractive drug target. mdpi.com
While not direct derivatives of this compound, research into DHODH inhibitors has explored related heterocyclic scaffolds like triazolopyrimidines, which share structural similarities with purines. nih.gov These inhibitors have shown potent activity against P. falciparum DHODH (PfDHODH) with IC₅₀ values in the nanomolar range. nih.govnih.gov For instance, the triazolopyrimidine-based inhibitor DSM265 has been clinically studied for malaria treatment and prevention, validating DHODH as a target. unifiedpatents.com The search for new DHODH inhibitors continues to focus on identifying compounds with improved metabolic stability and potency. nih.govunifiedpatents.com
Purinergic Signaling Modulation (e.g., P2X7 Antagonism)
Purinergic signaling involves the activation of purinergic receptors by extracellular nucleotides like ATP. The P2X7 receptor, an ATP-gated ion channel, is heavily implicated in inflammatory processes and neurodegenerative diseases. nih.govgoogle.com Antagonism of the P2X7 receptor is therefore a significant area of therapeutic research.
Novel non-nucleotide purine derivatives have been designed and synthesized as potent and selective P2X7 receptor antagonists. nih.govgoogle.com A notable example is ITH15004, which is 2-(6-chloro-9H-purin-9-yl)-1-(2,4-dichlorophenyl)ethan-1-one. acs.orgnih.gov This compound and its analogues have been evaluated for their ability to block P2X7-mediated effects.
The table below shows the P2X7 inhibitory activity of ITH15004 and some of its analogues, as measured by the inhibition of BzATP-induced YO-PRO-1 uptake in a human P2X7-expressing cell line. nih.gov
| Compound | Description | IC₅₀ (µM) for YO-PRO-1 uptake inhibition | Reference |
|---|---|---|---|
| ITH15004 (Compound 6) | 2-(6-chloro-9H-purin-9-yl)-1-(2,4-dichlorophenyl)ethan-1-one | 9 ± 1 | nih.gov |
| Compound 12 | Analogue of ITH15004 | 10 ± 2 | nih.gov |
| Compound 14 | Analogue of ITH15004 | 6 ± 1 | nih.gov |
| Compound 16 | Analogue of ITH15004 | 13 ± 2 | nih.gov |
ITH15004 has been identified as a potent, selective, and blood-brain barrier-permeable P2X7 antagonist, making it a valuable lead compound for the development of treatments for neuroinflammatory conditions. acs.orgnih.govgoogle.com
Structure Activity Relationships Sar and Rational Design of 6 Chloro 9 Methyl 9h Purin 2 Amine Derivatives
Impact of Substituents at the Purine (B94841) Core (C2 and C6) on Biological Activity
The purine core offers multiple sites for substitution, with the C2 and C6 positions being particularly significant for modulating biological effects.
The chlorine atom at the C6 position of the purine ring is a crucial feature, serving both as an electronic modulator and a versatile synthetic handle. The C6-chloro group makes the position an excellent site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. d-nb.infonih.gov This reactivity is fundamental to creating libraries of derivatives for SAR studies. For instance, 2-amino-6-chloropurine (B14584) is a common starting material for synthesizing 6-substituted purine compounds with potential antifungal or other biological activities. researchgate.net
The chlorine atom itself influences the molecule's properties. In the context of nucleoside analogues, the introduction of a halogen at the C2 position has been shown to render the compounds resistant to deamination by enzymes like adenosine (B11128) deaminase (ADA), a critical factor for the efficacy of antiviral and anticancer drugs such as Cladribine and Fludarabine. mdpi.com While this specific finding relates to C2, the principle of using halogens to block metabolic pathways is a key strategy in drug design. The C6 position is also electronically important; substituents at this position play a significant role in the regioselectivity of further reactions, such as alkylation at the nitrogen atoms of the purine ring. nih.govacs.org The synthesis of 7-(tert-butyl)-6-chloropurine highlights the chlorine's role in directing the synthesis towards specific isomers that can serve as platforms for new derivatives. nih.govacs.org
The following table summarizes the utility of the C6-chloro substituent in the synthesis of various purine derivatives.
| Starting Material | Reaction Type | Resulting Modification | Significance |
| 2-Amino-6-chloropurine | Nucleophilic Substitution | Introduction of various amines, thiols, or alkoxides at C6 | Creation of diverse compound libraries for biological screening d-nb.inforesearchgate.net |
| 6-Chloropurine (B14466) | Photoredox/Nickel Dual Catalysis | C6-alkylation with primary and secondary alkyl bromides | Direct and regiospecific installation of saturated groups nih.gov |
| 6-Chloropurine | N7 Regioselective Alkylation | Synthesis of N7-tert-butyl-6-chloropurine | Key intermediate for further transformations nih.govacs.org |
The 2-amino group is a key determinant of the hydrogen-bonding capabilities of the purine base, which is critical for its interaction with biological targets. Modifications to this group can have profound effects on biological activity. For example, the introduction of an amino group at the C2 position of ATP was found to substantially promote microtubule assembly. nih.gov Similarly, adding a C2-amino group to 6-chloropurine deoxyribonucleoside triphosphate was shown to enhance its pairing with deoxycytidine (dC) during DNA synthesis. nih.gov
However, the presence of a free amino group at C2 can also present challenges. In certain chemical reactions, such as Rh-catalyzed C-H amidation, a free C2-amino group was found to inhibit the efficiency of the coupling reaction. mdpi.com The electronic properties of the C2-amino group also influence the stability of different tautomeric forms of the purine ring. rsc.org The steric and electronic effects of substituents at the C2 position are critical, as they can create clashes with target molecules or alter the electron density of the purine ring system. nih.gov
Research on 7,8-dihydro-8-oxo-2′-deoxyguanosine, a product of DNA damage, has further underscored the importance of the C2-amino group. Its removal was studied to understand its role in the molecule's interaction with DNA polymerases and its base-pairing preferences. oup.com
The table below illustrates the varied effects of the C2-amino group.
| Compound Context | Effect of C2-Amino Group | Biological Implication |
| ATP analogue | Promoted microtubule assembly | Potential for development of agents targeting the cytoskeleton nih.gov |
| 6-chloropurine deoxyribonucleoside triphosphate | Increased pairing with dC | Influence on DNA polymerase fidelity nih.gov |
| Purine substrate in C-H amidation | Inhibited reaction efficiency | A consideration for synthetic strategies mdpi.com |
| 7,8-dihydro-8-oxo-2′-deoxyguanosine | Influences duplex stability and polymerase interaction | Important for understanding DNA repair and mutagenesis oup.com |
Influence of N9-Substitution on Activity and Selectivity
The substituent at the N9 position of the purine ring extends into the solvent-exposed region or specific binding pockets of target proteins, significantly influencing pharmacological properties like activity, selectivity, and pharmacokinetics.
The nature of the alkyl group at the N9 position, including its length, branching, and the presence of functional groups, is a critical factor in determining biological activity. In the realm of cytokinins, which are N6-substituted purine derivatives, the N9-substituent is crucial. For certain halogenoalkyl derivatives, activity was found to be dependent on both the alkyl chain length and the specific halogen, with shorter chains like chloroethyl or bromoethyl conferring the highest activity. mdpi.com
Studies on N9-substituted N⁶-isopentenylaminopurine (iP) derivatives with C2-C4 alkyl chains have been conducted to probe the relationship between the N9 substituent and cytokinin activity. nih.gov In other contexts, such as anticancer research, simple N9-alkyl substituted purines have been identified as potent agents. researchgate.net Furthermore, computational docking studies have revealed how N9-alkyl chains, such as a pent-4-ynyl group, can adopt specific conformations to interact with hydrophobic residues and form π–π stacking interactions within a protein's binding site, highlighting the importance of chain structure for target engagement. nih.gov
The following table presents examples of how N9-alkyl substitutions affect activity.
| Compound Class | N9-Alkyl Substituent | Observed Effect on Activity |
| Cytokinin derivatives | Chloroethyl, Bromoethyl | Highest activity in senescence assays mdpi.com |
| 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purines | Simple alkyl groups | Potent anticancer activity researchgate.net |
| Grp94 inhibitors | Pent-4-ynyl | Forms specific hydrophobic and π–π stacking interactions nih.gov |
| N⁶-isopentenylaminopurine (iP) derivatives | C2-C4 alkyl chains with terminal functional groups | Modulation of cytokinin activity nih.gov |
Attaching heterocyclic rings to the N9 position of the purine core introduces significant structural diversity and can lead to highly specific biological activities. A notable example is the development of purine derivatives bearing aryl groups at the N9 position as inhibitors of the HIV-1 Tat-TAR RNA interaction. nih.gov These aryl groups were found to directly affect the binding affinity of the compounds to the target TAR RNA. nih.gov
Synthetic strategies have been developed to selectively introduce substituents at the N9 position. In some cases, a bulky heterocyclic group is first attached to the purine, which then sterically shields the N7 position, directing subsequent alkylation to the desired N9 position. researchgate.net Specific examples from synthetic chemistry research include 2-amino-6-chloropurines substituted at N9 with heterocyclic moieties like isoxazole (B147169) and triazole, which were designed as potential inhibitors of the heat shock protein 90 (Hsp90). mdpi.com The synthesis of various 9-heterocyclyl substituted 9H-purine derivatives is an active area of research aimed at discovering new bioactive molecules. rsc.org
| N9-Heterocyclic Moiety | Target/Application | Key Finding |
| Aryl groups | HIV-1 Tat-TAR interaction | N9-aryl groups directly influence binding affinity to TAR RNA nih.gov |
| Isopropylisoxazolyl-methyl | Hsp90 inhibition | Synthesis of specific N9-heterocyclic derivatives as potential kinase inhibitors mdpi.com |
| Triazolyl-methyl | Hsp90 inhibition | Creation of novel purine-based inhibitors mdpi.com |
| General Heterocycles | General drug discovery | N9-heterocyclic substitution is a key strategy for generating novel bioactive compounds researchgate.netrsc.org |
Many potent antiviral and anticancer drugs are nucleoside analogues that mimic natural purines and pyrimidines, thereby interfering with nucleic acid synthesis or other cellular processes. mdpi.com The N9 position is the natural point of attachment for the ribose or deoxyribose sugar in nucleosides. Acyclic nucleoside analogues, which feature a flexible chain at the N9 position in place of the rigid sugar ring, are a particularly important class of drugs.
A classic example is Acyclovir, which has a (2-hydroxyethoxy)methyl group at the N9 position of guanine (B1146940). This strategy has been applied to 2-aminopurine (B61359) derivatives to create Acyclovir analogues. d-nb.info Similarly, the synthesis of acyclic selenopurine nucleosides, starting from 6-chloro and 2-amino-6-chloropurine intermediates, has been explored for developing new antiviral agents. mdpi.com The design of N9-substituted purines extends to cytokinin conjugates, where attaching moieties like a 2'-deoxyribosyl group to the N9 position has been shown to significantly enhance anti-senescence activity compared to the corresponding free bases. mdpi.com This approach of mimicking the nucleoside structure is a powerful tool for developing targeted therapeutic agents.
| N9-Substituent (Analogue Type) | Compound Class/Target | Rationale/Effect |
| (2-Hydroxyethoxy)methyl (Acyclic nucleoside) | Antiviral (Herpes) | Mimics Acyclovir; interferes with viral DNA synthesis d-nb.info |
| (2-hydroxyethylselanyl)methyl (Acyclic selenopurine) | Antiviral (Herpesviruses) | Creates novel acyclic nucleoside analogues with potential antiviral activity mdpi.com |
| 2'-Deoxyribosyl (Nucleoside conjugate) | Cytokinins | Enhances anti-senescence activity in plants mdpi.com |
| Amino acid derivatives (Hybrid molecule) | Anticancer | Merges nucleobase mimicry with flexible side chains to modulate receptor binding mdpi.com |
Steric and Electronic Effects on Receptor Binding and Enzyme Inhibition
The biological activity of derivatives based on the 6-chloro-9-methyl-9H-purin-2-amine scaffold is profoundly influenced by the steric and electronic properties of their substituents. These factors dictate the compound's conformation, reactivity, and ability to fit within the binding sites of target proteins, thereby affecting receptor binding and enzyme inhibition.
The steric bulk of substituents is a critical determinant of binding affinity. In the development of inhibitors for the Hsp90α protein, the size of groups attached to an isoxazole ring, which is linked to the purine core, significantly impacts inhibitory activity. For instance, an isoxazole derivative with a 3-tert-butyl group demonstrated a binding affinity with 95.8% inhibition. nih.gov Replacing this bulky group with a smaller isopropyl moiety resulted in a comparable inhibitory affinity (77.3% inhibition) but a significantly lower IC₅₀ value of 0.203 µM, compared to 1.76 µM for the tert-butyl version, indicating a more potent inhibition. nih.gov This suggests that while a certain amount of bulk is tolerated, a slightly smaller group can lead to a more optimal fit within the enzyme's binding pocket. nih.gov
Similarly, studies on N9-substituted purines targeting the YTHDC1 protein have highlighted the importance of steric factors. Substituents at the N9 position featuring a methylene (B1212753) linker showed low micromolar potency, which was attributed to favorable van der Waals interactions with lipophilic residues like Leu380, Pro431, and Met434. nih.gov In contrast, derivatives lacking this linker exhibited significantly weaker binding, with IC₅₀ values increasing from the low micromolar range to 47 µM or higher. nih.gov This indicates that the linker provides the necessary flexibility and distance for the substituent to engage in productive hydrophobic interactions. nih.gov Furthermore, introducing a chloride substituent at the meta position of a phenyl ring in this series enhanced binding, achieving an IC₅₀ value of 0.96 µM. nih.gov
Electronic effects, which relate to the electron-donating or electron-withdrawing nature of substituents, also play a crucial role. The chlorine atom at the C6 position of the purine ring is a key feature, capable of participating in hydrogen bonding and other interactions that influence binding affinity and specificity. The introduction of electron-withdrawing groups, such as a trifluoromethyl (CF₃) group, has been explored to potentially enhance binding affinity.
The following table summarizes the inhibitory activity of various purine derivatives, illustrating the impact of steric modifications on Hsp90α inhibition.
| Compound ID | Substituent at Position 3 of Isoxazole Ring | Hsp90α Inhibition (%) | IC₅₀ (µM) |
| 6b | tert-butyl | 95.8 | 1.76 |
| 6c | isopropyl | 77.3 | 0.203 |
| 4b | tert-butyl (on isoxazoline) | 35.4 | N/A |
Data sourced from a study on Hsp90α inhibitors. nih.gov
Pharmacophore Identification and Optimization for Target Selectivity
A pharmacophore model outlines the essential structural features required for a molecule to interact with a specific biological target. For derivatives of this compound, identifying and optimizing this pharmacophore is key to enhancing potency and achieving selectivity for the desired enzyme or receptor over others.
A fundamental pharmacophore for purine-based inhibitors often involves hydrogen bonding interactions with the hinge region of kinase enzymes. For instance, a 3-point pharmacophore has been identified from fragment-based screening, which can be satisfied by a 2,6-diaminopyridine (B39239) structure. scispace.com The amino group at the C2 position and the nitrogen atoms of the purine ring are common hydrogen bond donors and acceptors that interact with the protein backbone. scispace.com
Optimization for target selectivity often involves modifying substituents at various positions of the purine ring to exploit differences in the binding sites of related proteins. In the development of inhibitors for Nek2 kinase, selectivity over the closely related CDK2 was a major goal. It was found that deleting a substituent at the C6 position completely abolished activity against both kinases. oncotarget.com However, introducing an (E)-dialkylaminovinyl substituent at C6 led to compounds that were selective for Nek2. oncotarget.com For example, (E)-6-(2-(azepan-1-yl)vinyl)-N-phenyl-9H-purin-2-amine showed an IC₅₀ of 0.27 µM for Nek2, while being nearly 10-fold less potent against CDK2 (IC₅₀ = 2.70 µM). oncotarget.com This demonstrates that the C6 position is a critical site for tuning selectivity.
Similarly, in the design of Peroxisome Proliferator-Activated Receptor (PPAR) modulators, the C2 position of the purine scaffold was identified as a key pharmacophoric element for selectivity. nih.gov Derivatives with a chlorine atom at C2 exhibited dual binding affinity for both PPARγ and PPARδ. nih.gov In contrast, introducing a 2-propynyl group at this position eliminated PPARδ binding while maintaining affinity for PPARγ, highlighting that this position can be modified to achieve selective ligand designs. nih.gov
The table below presents data on the selectivity of purine derivatives for Nek2 over CDK2, based on modifications at the C6 position.
| Compound | C6-Substituent | Nek2 IC₅₀ (µM) | CDK2 IC₅₀ (µM) | Selectivity (CDK2/Nek2) |
| 3-((6-(cyclohexylmethoxy)-9H-purin-2-yl)amino)-N,N-dimethylbenzamide | Cyclohexylmethoxy | 0.62 | 7.0 | >10-fold |
| (E)-6-(2-(azepan-1-yl)vinyl)-N-phenyl-9H-purin-2-amine | (E)-2-(azepan-1-yl)vinyl | 0.27 | 2.70 | 10-fold |
Data sourced from a study on selective Nek2 inhibitors. oncotarget.com
In another example, the quest for broad-spectrum antivirals led to the optimization of 2,6-diaminopurine (B158960) derivatives. One compound, 6i, demonstrated low micromolar potency against a range of viruses including Dengue, Zika, and SARS-CoV-2. nih.gov Interestingly, "inverted" analogues of active compounds, where the substituents at the C2 and C6 positions were swapped, resulted in high cytotoxicity and a loss of antiviral activity, underscoring the strict positional requirements of the pharmacophore. nih.gov
Molecular Targets and Interaction Studies of 6 Chloro 9 Methyl 9h Purin 2 Amine and Its Analogues
Identification of Key Biomolecular Targets
Research has identified several key biomolecular targets for 6-Chloro-9-methyl-9H-purin-2-amine and its structural analogues. These targets are implicated in various cellular processes, including metabolism, protein chaperoning, signal transduction, and gene expression. The following sections detail the interactions with these specific targets.
Enzymes Involved in Purine (B94841) Metabolism
While purine analogues are well-known to interfere with nucleotide metabolism, specific studies detailing the direct interaction of this compound with enzymes of purine metabolism are not extensively documented in the reviewed literature. However, the in vitro metabolism of the related compound BIIB021, which shares the 6-chloro-9-substituted-purin-2-amine core, has been investigated in liver microsomes. These studies revealed several metabolites formed through processes like purine oxidation and O-demethylation, indicating that the purine core is recognized and processed by metabolic enzymes. For instance, metabolites M6 and M15, resulting from oxidative dechlorination, were prominent in human hepatocytes. The metabolism of BIIB021 involves various cytochrome P450 isoforms.
Chaperone Proteins (e.g., HSP90)
The molecular chaperone Heat shock protein 90 (Hsp90) is a significant target for this compound analogues. Hsp90 is overexpressed in cancer cells and is crucial for the stability and function of numerous oncoproteins. nih.govspandidos-publications.com Inhibition of Hsp90 leads to the degradation of these client proteins, making it a promising strategy for cancer therapy. spandidos-publications.comcellagentech.com
BIIB021 (6-chloro-9-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-9H-purin-2-amine), a notable analogue, is a potent Hsp90 inhibitor that binds to the ATP-binding pocket of the protein, thereby blocking its chaperone function. cellagentech.comnih.gov This interaction induces the degradation of multiple oncogenic proteins, leading to growth arrest and apoptosis. cellagentech.com The development of BIIB021 was inspired by earlier purine-scaffold inhibitors like PU3. spandidos-publications.com
Further research has explored modifications of the 6-chloro-purin-2-amine scaffold to enhance Hsp90 inhibitory activity. A study focused on replacing the hydrophobic moiety of BIIB021 with various five-membered ring structures. nih.gov The synthesized compounds were evaluated for their Hsp90α inhibitory activity.
| Compound | Description | Hsp90α IC50 (µM) |
| 4b | 9-((3-(tert-Butyl)-4,5-dihydroisoxazol-5-yl)methyl)-6-chloro-9H-purin-2-amine | Not explicitly stated, but had 35.4% inhibition |
| 6b | Isoxazole (B147169) derivative | 1.76 |
| 6c | Isoxazole derivative | 0.203 |
| 14 | Six-membered derivative | 1.00 |
X-ray crystallography studies of these analogues bound to the N-terminal domain of Hsp90 have provided detailed structural insights into their binding modes, paving the way for further optimization. nih.gov
DNA/RNA Synthesis Machinery
Purine nucleoside analogues are widely recognized for their ability to interfere with DNA and RNA synthesis, a mechanism central to their anticancer and antiviral activities. medchemexpress.commedchemexpress.com These compounds can be incorporated into growing nucleic acid chains, leading to chain termination, or they can inhibit key enzymes involved in nucleotide biosynthesis.
While direct studies on this compound's effect on DNA/RNA synthesis machinery are limited, research on related purine derivatives provides strong evidence for this mode of action. For instance, various 2-amino-6-chloro-9-substituted purine nucleoside analogues have been shown to inhibit DNA synthesis and induce apoptosis. medchemexpress.commedchemexpress.com A study on novel amino and thiotetrazole purine derivatives, synthesized from a 6-chloro-9-alkyl-9H-purine scaffold, investigated their interaction with pBR322 plasmid DNA. The results from gel electrophoresis suggested that aminotetrazole purine derivatives can cause DNA damage. researchgate.net Another class of 9H-purine-2,6-diamine derivatives has been found to act as topoisomerase II inhibitors, enzymes critical for DNA replication and transcription. google.com
Cell Signaling Receptors (e.g., P2X7)
The ATP-gated P2X7 purinergic receptor (P2X7R) has been identified as a target for non-nucleotide purine derivatives. P2X7R is an ion channel involved in neuroinflammation and other pathological processes. acs.orgkorea.ac.kr
A series of novel non-nucleotide purine derivatives were designed and synthesized as potential P2X7R antagonists. acs.org Among these, dichloroarylpurinylethanones showed P2X7 blockade. Compound 6 (ITH15004), identified as 2-(6-chloro-9H-purin-9-yl)-1-(2,4-dichlorophenyl)ethan-1-one, emerged as the most potent and selective antagonist in this series. acs.orgresearchgate.net
| Compound | Chemical Name | P2X7R IC50 (µM) |
| ITH15004 (Compound 6) | 2-(6-chloro-9H-purin-9-yl)-1-(2,4-dichlorophenyl)ethan-1-one | 9 |
ITH15004 was found to be a selective and blood-brain barrier-permeable P2X7 antagonist, making it a promising candidate for the treatment of neuroinflammation. acs.orgresearchgate.net Molecular docking studies suggest that these active compounds bind to an allosteric site on the P2X7R. researchgate.net
Epidermal Growth Factor Receptor (EGFR) Mutants
Mutations in the Epidermal Growth Factor Receptor (EGFR) are key drivers in certain cancers, particularly non-small-cell lung cancer (NSCLC). acs.orgmdpi.com Analogues of this compound have been developed as potent and selective inhibitors of oncogenic EGFR mutants.
A notable example is PF-06747775, a third-generation covalent EGFR inhibitor. researchgate.net Its chemical name is N-((3R,4R)-4-fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidin-3-yl)acrylamide. This compound demonstrates high affinity and irreversible binding to EGFR mutants, including those with the T790M resistance mutation, while showing selectivity over wild-type EGFR. acs.orgnewdrugapprovals.org The synthesis of this class of compounds often involves a 6-chloro-purine intermediate. newdrugapprovals.org
| Compound | Target | Key Features |
| PF-06747775 | EGFR mutants (Del, L858R, T790M/L858R, T790M/Del) | High affinity, irreversible inhibitor, selective over wild-type EGFR |
The structure-based design of these inhibitors has been crucial in achieving potency against common EGFR mutations that confer resistance to first-generation therapies. acs.org PF-06747775 covalently binds to the Cys797 residue in the ATP-binding site of EGFR. researchgate.net
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are epigenetic regulators that play a crucial role in gene expression, and their dysregulation is linked to cancer. nih.gov HDAC inhibitors have emerged as a promising class of anticancer agents.
While direct evidence for this compound as an HDAC inhibitor is not prominent, novel hydroxamic acid derivatives containing a purine moiety have been synthesized and evaluated for HDAC inhibitory activity. jst.go.jp These compounds were designed based on the structure of known HDAC inhibitors like SAHA. The synthesis of some of these purine-based HDAC inhibitors started from commercially available 6-chloro-9H-purin-2-amine. jst.go.jp
In one study, a series of 9-substituted purine hydroxamic acids were synthesized and tested. jst.go.jp Several of these compounds, particularly those derived from 2,6-dichloro-9H-purine, exhibited potent HDAC inhibitory activity and significant anticancer effects against cell lines such as HCT116 and K562. jst.go.jp For instance, compound 7m′ was the most potent against HCT116 cells with an IC50 value of 0.13 µM. jst.go.jp Another study focused on quinazolin-4-one-based hydroxamic acids as dual PI3K/HDAC inhibitors, where a 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine intermediate was used in the synthesis. nih.gov
Ligand-Target Binding Kinetics and Thermodynamics
The efficacy of a ligand is not solely determined by its binding affinity (how tightly it binds) but also by its binding kinetics—the rates of association (k_on) and dissociation (k_off) from its target. nih.gov The reciprocal of the dissociation constant (1/k_off) defines the ligand-target complex's lifetime, or residence time (RT), which is increasingly recognized as a critical parameter for predicting in vivo efficacy. nih.gov
For instance, in studies targeting the YTHDC1 protein, a derivative of the purine scaffold demonstrated a submicromolar equilibrium dissociation constant (K_D) of 146 nM as measured by isothermal titration calorimetry (ITC), a gold-standard method for determining thermodynamic parameters of binding. acs.org Another potent analogue developed through structure-based design achieved a K_D of 49 nM. acs.org The binding affinities for a series of purine analogues against Heat shock protein 90 (Hsp90) and the reader protein YTHDC1 have been quantified, revealing a range from low micromolar to potent nanomolar activity. acs.orgbindingdb.org
The following table summarizes the reported binding affinity data for several analogues based on the 2-amino-6-chloro-9H-purine scaffold.
| Compound/Analogue | Target Protein | Affinity Metric | Value | Reference |
|---|---|---|---|---|
| 6-chloro-9-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-9H-purin-2-amine | Hsp90 | K_d | 2 nM | bindingdb.org |
| 6-chloro-9-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-9H-purin-2-amine | Hsp90 | K_i | 8 nM | bindingdb.org |
| 6-chloro-9-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-9H-purin-2-amine | Hsp90 | IC50 | 17 nM | bindingdb.org |
| 5-Chloropyrazolopyrimidine analogue | YTHDC1 | K_D | 146 nM | acs.org |
| Optimized YTHDC1 Ligand (Compound 40) | YTHDC1 | K_D | 49 nM | acs.org |
| Meta-carboxylic acid analogue | YTHDC1 | IC50 | 0.51 µM | acs.org |
| Isoxazole derivative (6c) | Hsp90α | IC50 | 0.203 µM | nih.gov |
| Purine-based ligand (18c) | Grp94 | IC50 | 0.22 µM | nih.gov |
Molecular Recognition Mechanisms (e.g., Hydrophobic Binding Pockets)
The interaction of this compound and its analogues with their protein targets is governed by a combination of specific molecular interactions, including hydrogen bonds, halogen bonds, and hydrophobic contacts. The purine core often mimics the adenine (B156593) moiety of ATP, anchoring the ligand in the canonical binding site, while substituents at the N9 and C6 positions engage with adjacent pockets, frequently hydrophobic in nature.
Interaction with Hsp90: For Hsp90 inhibitors, the 2-amino-purine core typically binds to the adenine binding pocket. nih.gov The substituent at the N9 position is crucial for extending into a nearby hydrophobic pocket, influencing affinity and selectivity. nih.gov X-ray crystallography of the Hsp90-BIIB021 complex, an analogue, revealed that the 2-amino moiety of the purine binds to the adenine pocket, while the N9-pyridyl group occupies a hydrophobic pocket. nih.gov The binding of certain purine inhibitors can also induce conformational changes in regions like α-helix 4, which contributes to selective inhibition. nih.gov
Interaction with YTHDC1: In the case of YTHDC1 reader proteins, the purine scaffold fits into the aromatic cage that recognizes the m6A-methylated adenine base. acs.org Structure-based design has shown that a chlorine substituent at the C6 position of the purine ring is highly beneficial for potency. acs.org This is because the chlorine atom fits into a small lipophilic pocket and forms a halogen-hydrogen bond with the side chain of a serine residue (Ser362). acs.org Furthermore, substituents at the N9 position with a flexible methylene (B1212753) linker can achieve favorable van der Waals interactions with lipophilic residues such as Leu380, Pro431, and Met434. acs.org
Interaction with Bromodomains: The 2-amine-9H-purine scaffold has been identified as a template for ligands targeting bromodomains like BRD9. nih.govsemanticscholar.org Docking studies suggest the purine ring system can pack within the acetylated lysine (B10760008) (Kac) binding cavity between key residues like Valine 87 and Isoleucine 146. nih.govsemanticscholar.org The binding of these ligands can cause a significant rearrangement of the residues that form the recognition site, a phenomenon known as induced-fit pocket plasticity. nih.govsemanticscholar.org
Interaction with Protein Kinases (CK2): When targeting the ATP binding site of kinases like Casein Kinase 2 (CK2), purine derivatives mimic the adenosine (B11128) ring of ATP. researchgate.net Their stability in the binding pocket is achieved through hydrophobic interactions with key non-polar residues such as Ile66, Met163, Val53, and Ile174. researchgate.net
Protein-Ligand Interaction Profiling
The this compound scaffold has been used to develop inhibitors for several distinct protein families. The specific substitutions on the purine core dictate the primary molecular target and the binding affinity.
Heat Shock Proteins (Hsp90/Grp94): A primary target for this class of compounds is the molecular chaperone Hsp90. Analogues have been developed with potent inhibitory activity. nih.gov For example, an isoxazole derivative (6c) showed an IC50 value of 0.203 µM against Hsp90α. nih.gov Furthermore, extensive structure-activity relationship (SAR) studies have been conducted to develop derivatives that selectively target the Hsp90 paralog Grp94 by binding to a novel allosteric pocket, with one compound (18c) achieving an IC50 of 0.22 µM and over 100-fold selectivity against other Hsp90 paralogs. nih.gov
Epigenetic Reader Domains (YTHDC1, BRD9): The purine scaffold is effective at targeting epigenetic reader domains. It served as the starting point for developing a potent and selective ligand for YTHDC1, with an optimized compound showing a K_D of 49 nM. acs.org The same core scaffold was also identified as a template for ligands of the BRD9 bromodomain, demonstrating its utility in creating tools to probe epigenetic mechanisms. nih.govsemanticscholar.org
Protein Kinases (CK2): A series of purine derivatives have been tested for inhibitory activity against the protein kinase CK2. Several compounds showed significant inhibition, with one analogue containing a p-chlorobenzyl group at the N9 position exhibiting 92.2% inhibition in an activity assay. researchgate.net
The table below provides a profile of interactions for various analogues.
| Analogue Class/Compound | Protein Target | Key Finding / Affinity | Reference |
|---|---|---|---|
| Isoxazole derivatives (e.g., 6c) | Hsp90α | Potent inhibition (IC50 = 0.203 µM) | nih.gov |
| Aryl-substituted purine (18c) | Grp94 (Hsp90 paralog) | Selective inhibition (IC50 = 0.22 µM) | nih.gov |
| 2-amine-9H-purine scaffold | BRD9 Bromodomain | Identified as a potent ligand template | nih.govsemanticscholar.org |
| N9-substituted purines (e.g., Compound 21) | CK2 Kinase | High inhibitory activity (92.2%) | researchgate.net |
| Optimized purine derivative (Compound 40) | YTHDC1 Reader Domain | High affinity (K_D = 49 nM) | acs.org |
| 6-chloro-9-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-9H-purin-2-amine | Hsp90 | High affinity (K_d = 2 nM) | bindingdb.org |
Advanced Research Methodologies and Computational Studies on 6 Chloro 9 Methyl 9h Purin 2 Amine
Computational Chemistry Approaches
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict the binding affinity and interaction patterns of a ligand with a target protein. In the context of 6-Chloro-9-methyl-9H-purin-2-amine and its derivatives, these methods have been instrumental in understanding their potential as kinase inhibitors.
For instance, molecular docking studies have been employed to investigate the binding of purine-containing hydrazones to the kinase domains of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). mdpi.com These in silico screenings help in predicting the binding affinity and guiding the synthesis of compounds with potentially enhanced biological activity. mdpi.com The purine (B94841) scaffold is crucial as it often forms hydrogen bonds with key residues in the hinge region of the kinase, a common feature observed in many kinase inhibitors.
Molecular dynamics simulations further refine the understanding obtained from docking by providing insights into the conformational changes and stability of the ligand-protein complex over time. These simulations can reveal the importance of specific structural features, such as the N9-substituent on the purine ring. For example, studies have shown that a cyclopentyl group at the N9 position of the purine can lead to more significant antiproliferative activity and inhibitory potential against EGFR. mdpi.com
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, molecular geometry, and other physicochemical properties of molecules like this compound. These calculations are valuable for predicting molecular properties and interpreting experimental data.
DFT has been used to study the molecular geometry, vibrational frequencies, and electronic properties of purine analogs. researchgate.net These theoretical calculations can be correlated with experimental data from techniques like FT-IR spectroscopy to validate the computational models. researchgate.net Furthermore, quantum chemical methods are employed to analyze frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the chemical reactivity and kinetic stability of a molecule.
In Silico Prediction of Biological Activity
In silico methods for predicting biological activity play a crucial role in modern drug discovery by enabling the rapid screening of large numbers of compounds for their potential therapeutic effects. For this compound and related compounds, these predictive models are used to assess their potential as anticancer agents and inhibitors of various enzymes.
Quantitative Structure-Activity Relationship (QSAR) studies are a key component of this in silico approach. QSAR models correlate the chemical structure of a compound with its biological activity, allowing for the prediction of the activity of new, unsynthesized analogs. researchgate.net These models, combined with molecular docking, help in designing compounds with improved potency and selectivity. For example, in the development of inhibitors for the B-RafV600E kinase, a pharmacophore model was generated to guide the design of novel inhibitors based on a purine scaffold. This model highlighted the importance of the purine ring for hydrogen bonding in the hinge region of the kinase.
Tautomerism Studies through Computational Methods
Tautomerism, the interconversion of structural isomers, is a critical consideration for purine derivatives as it can significantly influence their biological activity and interaction with target molecules. Computational methods, often in conjunction with experimental techniques like NMR spectroscopy, are vital for studying the tautomeric equilibria of these compounds.
For purines, the N(7)H and N(9)H tautomers are of particular interest. acs.org Computational chemistry can predict the relative stabilities of different tautomers and help in the interpretation of experimental NMR data. researchgate.net For instance, DFT calculations have been used to investigate the tautomeric ratios of 2-substituted N-methoxy-9-methyl-9H-purin-6-amines, revealing the influence of the substituent at the 2-position on the equilibrium. researchgate.netresearchgate.net These studies have also highlighted the importance of considering solvent effects in accurately predicting tautomeric ratios. researchgate.net
In Vitro and Ex Vivo Assays for Biological Evaluation
Following computational design and synthesis, in vitro and ex vivo assays are essential for evaluating the biological activity of this compound derivatives. These assays provide direct evidence of a compound's efficacy and mechanism of action.
A common in vitro assay is the evaluation of a compound's ability to inhibit specific enzymes, such as kinases. For example, derivatives of this compound have been tested for their inhibitory activity against kinases like Bcr-Abl, BTK, and FLT3-ITD, which are implicated in certain types of leukemia. nih.gov
Cytotoxicity assays are another critical in vitro tool used to assess the antiproliferative effects of these compounds on various cancer cell lines. mdpi.com Cell lines such as A549 (lung cancer), SKOV-3 (ovarian cancer), and SKBR-3 (breast cancer) are often used to evaluate the anticancer potential of purine analogs. mdpi.com The results from these assays, typically reported as IC50 values, quantify the concentration of a compound required to inhibit cell growth by 50%. For example, certain purine-hydrazone derivatives have shown significant antiproliferative activity against these cell lines. mdpi.com
Ex vivo studies can provide further insights into a compound's metabolic stability and potential for further development. For instance, the metabolism of related purine derivatives has been studied in liver microsomes and hepatocytes from different species to understand their metabolic pathways.
Preclinical Pharmacological and Admet Research of 6 Chloro 9 Methyl 9h Purin 2 Amine and Its Analogues
In Vitro Metabolic Pathways and Metabolite Identification
The in vitro metabolism of 6-chloro-9-methyl-9H-purin-2-amine and its analogues has been investigated in various preclinical studies to understand their biotransformation processes. These studies are crucial for predicting the in vivo behavior of these compounds and identifying potential drug-drug interactions.
Hepatic Microsomal Metabolism
Studies using liver microsomes from rats, dogs, and humans have shown that analogues of this compound, such as BIIB021, undergo extensive metabolism. The primary metabolic pathways observed are oxidative dechlorination and O-demethylation. In human liver microsomes, the formation of the major metabolite, M7, is primarily catalyzed by CYP2C19 and CYP3A4, while the minor metabolite, M2, is likely formed by CYP3A4. For instance, in incubations with BIIB021, M2 and M7 were the major metabolites, accounting for a significant percentage of the radioactivity in rat, dog, and human liver microsomes. Another analogue, 9-norbornyl-6-chloropurine (NCP), is metabolized through cytochrome P450-mediated hydroxylation. iiarjournals.org Some purine (B94841) derivatives have shown significant phase I metabolism in mouse liver microsomes. ntnu.no
Table 1: Major Metabolites of BIIB021 in Liver Microsomes
| Metabolite | Rat (% radioactivity) | Dog (% radioactivity) | Human (% radioactivity) |
| M2 | 4.5% | 9.5% | 3.6% |
| M7 | 53% | 36.2% | 42.2% |
Data sourced from DMD# 043000 In Vitro Metabolism of 6-Chloro-9-(4-methoxy-3,5-dimethylpyridin-2-ylmethyl)-9H- purin-2-ylamine (BIIB021), an Inhib - CiteSeerX
Cytosolic Metabolism (e.g., GST-catalyzed reactions)
Cytosolic enzymes, particularly glutathione (B108866) S-transferase (GST), play a role in the metabolism of some 6-chloropurine (B14466) analogues. For 9-norbornyl-6-chloropurine (NCP), GST is the key enzyme responsible for its metabolism, leading to the formation of a glutathione conjugate (NCP-GS). iiarjournals.org Inhibition of GST or depletion of glutathione (GSH) prevents the formation of this metabolite and increases the cytotoxicity of NCP. iiarjournals.org In the case of BIIB021, several glutathione (GSH) conjugates were identified in hepatocyte incubations of rats and dogs, formed by the direct displacement of the chlorine atom by GSH or by GSH substitution on a dechlorinated metabolite. These GSH conjugates were not identified in human hepatocytes.
In Vitro Absorption and Distribution Studies
The absorption and distribution characteristics of this compound and its analogues are critical determinants of their potential as orally administered drugs.
Membrane Permeability (e.g., PAMPA, Caco-2 cell monolayers)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is utilized to assess the passive diffusion of compounds. evotec.com For purine derivatives, PAMPA has been used to predict membrane permeability. researchgate.net Generally, dual inhibitors with aminopyrimidine hinge binders show better PAMPA permeability compared to their purine counterparts. nih.gov
The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption. evotec.com For the analogue 9-norbornyl-6-chloropurine (NCP), transepithelial transport studies using Caco-2 cell monolayers indicated good permeability. researchgate.net In some cases, Caco-2 cells are cultured for 21 days before being used in permeability assays. researchgate.net
Table 2: Caco-2 Permeability of 9-norbornyl-6-chloropurine (NCP)
| Compound | Apparent Permeability (Papp) (cm/s) |
| NCP | (12.6 ± 0.3) x 10⁻⁵ |
Data sourced from 9-Norbornyl-6-chloropurine Is a Novel Antileukemic Compound Interacting with Cellular GSH - ResearchGate researchgate.net
Transport Mechanisms (e.g., P-glycoprotein substrate assessment)
P-glycoprotein (P-gp) is an efflux transporter that can limit the intestinal absorption of its substrates. nih.gov Bidirectional Caco-2 permeability assays are performed to determine if a compound is a substrate for P-gp by measuring the efflux ratio. evotec.com An efflux ratio greater than two suggests that the compound is a substrate for P-gp. evotec.com The analogue BIIB021 has been shown to not be a substrate for P-glycoprotein. For some ferrocene-containing purine derivatives, those with moderate to high permeability were identified as potential P-gp substrates. mdpi.com
Pharmacokinetic Profiling in Preclinical Models (e.g., rodent models)
The in vivo pharmacokinetic properties of this compound analogues have been evaluated in rodent models. For example, an analogue, compound 16 , was studied in mice and showed good exposure after oral dosing, suppressing parasitemia in a P. berghei model. nih.gov However, it displayed intermediate clearance in mouse microsomes, which suggested that plasma exposure might limit its in vivo efficacy. nih.gov Another analogue, BIIB021, when administered orally, demonstrated efficacy in various xenograft models in nude mice. A radiolabeled version of BIIB021, [11C]BIIB021, has been developed for PET imaging and showed specific binding in the rat brain, although the presence of brain radiometabolites could complicate quantification. snmjournals.org
Plasma Exposure and Half-life Determination
The pharmacokinetic profiles of purine analogues, including plasma exposure and half-life, are critical determinants of their therapeutic potential. Research into these parameters reveals significant variability based on the specific structural modifications of the purine core.
An analogue, BIIB021 (6-Chloro-9-(4-methoxy-3,5-dimethylpyridin-2-ylmethyl)-9H-purin-2-ylamine), is noted for being rapidly absorbed in vivo. However, it exhibits a short half-life in multiple animal models, including mice, rats, and dogs, with its elimination primarily driven by metabolism. This rapid clearance suggests that while the compound is bioavailable, its duration of action may be limited.
In contrast, other analogues have been developed to achieve more favorable pharmacokinetics. For instance, the triazolopyrimidine analogue DSM265 demonstrates a long half-life following oral administration in rodents, a desirable characteristic for reducing dosing frequency. nih.gov Another analogue, Cladribine, has a terminal half-life that ranges from 5.7 to 19.7 hours. pharmacompass.com
Studies on a series of PI5P4Kγ inhibitor analogues also highlight the diversity in pharmacokinetic properties. semanticscholar.org For example, compound 15 in this series was found to have the shortest microsomal half-life, which corresponded to the shortest in vivo half-life. semanticscholar.org Conversely, analogues 41 and 42 showed long half-lives both in microsomal assays and in vivo. semanticscholar.org The pharmacokinetic properties of a diphenyl purine derivative, sulfonamide 12, were evaluated in Sprague-Dawley rats after oral administration. nih.gov The compound exhibited slow absorption, with the maximum plasma concentration (Cmax) not being reached until 240 minutes post-dose. nih.gov
Table 1: Plasma Exposure and Half-Life of Selected Purine Analogues
| Compound/Analogue | Key Findings | Species | Reference |
|---|---|---|---|
| BIIB021 | Rapidly absorbed; short half-life; moderate or high clearance. | Mouse, Rat, Dog | |
| Adamantine Series | Mediocre pharmacokinetic profile with t½ = 0.22 h. | Not Specified | acs.org |
| DSM265 | Exhibits a long half-life after oral administration. | Rodents | nih.gov |
| Cladribine | Terminal half-life varies from 5.7 to 19.7 hours. | Human | pharmacompass.com |
| Sulfonamide 12 | Slow absorption; Cmax reached at 240 minutes post oral dose. | Rat | nih.gov |
| Analogue 15 (PI5P4Kγ Inhibitor) | Shortest microsomal and in vivo half-life in its series. | Mouse | semanticscholar.org |
| Analogues 41 & 42 (PI5P4Kγ Inhibitors) | Long microsomal and in vivo half-lives. | Mouse | semanticscholar.org |
Brain Penetration Assessment (e.g., PET imaging ligands, radiolabeling)
The ability of purine derivatives to cross the blood-brain barrier (BBB) is a key factor for their development as therapeutics for central nervous system (CNS) disorders. Assessment of brain penetration is often conducted using methods like parallel artificial membrane permeability assays (PAMPA) and through the development of radiolabeled positron emission tomography (PET) ligands.
Several purine analogues have been specifically designed and evaluated for their BBB permeability. The compound ITH15004, a non-nucleotide purine derivative, is described as a highly BBB-permeable antagonist of the P2X7 receptor. acs.orgresearchgate.net Its ability to cross the BBB was confirmed using PAMPA. acs.org Similarly, a carbamate (B1207046) compound, analogue 20, was assessed via a PAMPA experiment and classified as having good brain penetration. mdpi.com A review of P2X7R antagonists showed that several compounds developed by Janssen were CNS-penetrant, with brain-to-plasma ratios of approximately 1, indicating significant brain exposure. korea.ac.kr In contrast, the Hsp90 inhibitor BIIB021 is an example of a purine analogue that does not significantly penetrate the brain.
The development of PET ligands from purine scaffolds has been a major focus for visualizing targets within the brain, particularly the translocator protein (TSPO), which is upregulated in neuroinflammation. nih.govnih.gov These ligands are radiolabeled, typically with Carbon-11 ([¹¹C]) or Fluorine-18 ([¹⁸F]), to allow for non-invasive imaging. nih.gov
[¹¹C]AC-5216 is a purine-based PET ligand developed for imaging TSPO. It demonstrated the ability to cross the BBB and bind specifically to TSPO in the mouse brain, with high uptake observed in TSPO-rich regions like the olfactory bulb and cerebellum. snmjournals.org A variety of other non-purine TSPO PET ligands have also been developed, with second-generation tracers like [¹¹C]PBR28, [¹⁸F]FEPPA, and [¹⁸F]DPA-714 showing improved signal-to-noise ratios compared to the first-generation ligand ¹¹C-PK11195. nih.govmdpi.com [¹⁸F]FEPPA, for instance, is a fluoroethoxy derivative of PBR28 that displays high affinity for TSPO (Ki = 0.07 nM) and demonstrates superior brain penetration in rat models. nih.govmdpi.com The development of these radiolabeled molecules is crucial for studying the role of their targets in neurological diseases. nih.gov
Table 2: Brain Penetration and PET Ligand Properties of Selected Analogues
| Compound/Analogue | Method of Assessment | Key Findings | Radiolabel | Reference |
|---|---|---|---|---|
| ITH15004 | PAMPA | Highly BBB permeable P2X7 antagonist. | N/A | acs.orgresearchgate.netkorea.ac.kr |
| JNJ-42253432 | In vivo distribution | Brain-to-plasma ratio of approx. 1. | N/A | korea.ac.kr |
| JNJ-54175446 | In vivo distribution | Good BBB penetration; brain-to-plasma ratio of 1. | N/A | korea.ac.kr |
| A-438079 | In vivo distribution | Penetrates the BBB; brain-to-plasma ratio of approx. 2. | N/A | korea.ac.kr |
| GSK-1482160 | In vivo distribution | Excellent PK profile; brain-to-plasma ratio of approx. 0.5. | N/A | korea.ac.kr |
| Carbamate 20 | PAMPA | Classified as having good brain penetration (logPe = -4.39). | N/A | mdpi.com |
| [¹¹C]AC-5216 | PET Imaging | Purine-based ligand; crosses BBB and binds to TSPO. | ¹¹C | snmjournals.org |
| [¹⁸F]FEPPA | PET Imaging | High affinity for TSPO (Ki = 0.07 nM); superior brain penetration. | ¹⁸F | nih.govmdpi.com |
| [¹⁸F]PBR06 | PET Imaging | Second-generation TSPO ligand. | ¹⁸F | nih.govresearchgate.net |
| [¹⁸F]DPA-714 | PET Imaging | Lower nonspecific binding than ¹¹C-PK11195. | ¹⁸F | nih.gov |
Medicinal Chemistry Applications and Future Research Directions for 6 Chloro 9 Methyl 9h Purin 2 Amine
6-Chloro-9-methyl-9H-purin-2-amine as a Lead Compound for Drug Discovery
This compound, a derivative of 2-amino-6-chloropurine (B14584), serves as a crucial building block in the synthesis of a diverse array of biologically active molecules. mdpi.comrsc.org Its utility as a lead compound stems from the reactive chlorine atom at the C6 position, which is amenable to nucleophilic substitution, and the presence of an amino group at the C2 position and a methyl group at the N9 position, which can be modified to fine-tune the compound's properties. mdpi.comrsc.org Purine (B94841) nucleoside analogs, in general, have demonstrated extensive antitumor activity against indolent lymphoid malignancies through mechanisms such as the inhibition of DNA synthesis and induction of apoptosis. medchemexpress.com
The versatility of the 6-chloro-purine scaffold is highlighted by its use in the creation of inhibitors for various protein kinases, which are critical targets in oncology. For instance, novel 2,6,9-trisubstituted purines have been designed and synthesized as potent CDK12 inhibitors to combat trastuzumab-resistance in HER2-positive breast cancers. nih.gov Furthermore, derivatives of this purine have been explored as potential dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), key players in many cancers. mdpi.com The development of PF-06747775, a high-affinity irreversible inhibitor of oncogenic EGFR mutants, further underscores the importance of the 9-methyl-9H-purin-2-amine core in modern drug discovery. acs.orgresearchgate.net
Beyond oncology, this purine scaffold has been instrumental in the development of agents with other therapeutic applications. For example, it has been used to synthesize acyclic selenopurine nucleosides with potential antiviral activity. mdpi.com The inherent biological significance of purine derivatives as agonists or antagonists at purinergic receptors opens avenues for their application in treating a wide range of conditions, including those involving neurotransmission, muscle contraction, and immune responses. ontosight.ai
Strategies for Optimizing Efficacy and Specificity
A key focus in the medicinal chemistry of this compound derivatives is the optimization of their efficacy and target specificity. This is often achieved through systematic structure-activity relationship (SAR) studies, where different functional groups are introduced at various positions of the purine ring to understand their impact on biological activity.
One common strategy involves the modification of the C6 position. The chlorine atom can be displaced by various nucleophiles to introduce a wide range of substituents. For example, the introduction of different amine-containing moieties at the C6 position of the purine scaffold has been explored to develop potent and selective inhibitors of cyclin-dependent kinases (CDKs). nih.gov Similarly, the synthesis of purine-containing hydrazones by modifying the C6 position has led to potent dual inhibitors of EGFR and HER2. mdpi.com
Modification at the N9 position is another critical strategy. The methyl group in this compound can be replaced with other alkyl or aryl groups to modulate the compound's pharmacokinetic and pharmacodynamic properties. For instance, the synthesis of N9-allyl and N9-propargyl derivatives of 2-amino-6-chloropurine has been a key step in creating novel Hsp90 inhibitors. mdpi.comnih.gov The introduction of a cyclopropylmethyl group at the N9 position has been utilized in the development of new inhibitors of Bcr-Abl for chronic myeloid leukemia. nih.gov
Furthermore, substitutions at the C2 position can also influence the biological activity. In the development of selective inhibitors for the endoplasmic reticulum Hsp90 paralog Grp94, modifications at both the C2 and C8 positions of the purine scaffold were investigated to enhance selectivity. nih.gov The strategic combination of modifications at different positions allows for the fine-tuning of the inhibitor's interaction with its target protein, leading to improved potency and a better selectivity profile.
Table 1: Examples of this compound Derivatives and their Biological Targets
| Derivative | Target | Therapeutic Area |
| PF-06747775 | Oncogenic EGFR Mutants | Non-Small-Cell Lung Cancer |
| Novel 2,6,9-trisubstituted purines | CDK12 | HER2-Positive Breast Cancer |
| Purine-containing hydrazones | EGFR/HER2 | Cancer |
| BIIB021 | Hsp90 | Cancer, Neurodegenerative Diseases |
| Acyclic selenopurine nucleosides | Viral enzymes | Antiviral |
| 2,6,9-trisubstituted purine analogs | Bcr-Abl | Chronic Myeloid Leukemia |
Addressing Drug Resistance Mechanisms
A significant challenge in cancer therapy is the development of drug resistance. For purine analogs, resistance can arise through various mechanisms, including decreased activation of the prodrug, increased drug efflux, and alterations in the target protein. While specific studies on resistance to this compound are limited, insights can be drawn from research on related purine analogs and their derivatives.
One established mechanism of resistance to purine analogs is the downregulation of enzymes required for their activation. For example, resistance to the thiopurines 6-mercaptopurine (B1684380) and 6-thioguanine (B1684491) can be mediated by a deficiency in the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which is necessary for their conversion to active metabolites. scispace.com
Another mechanism involves alterations in the drug's target. In the context of kinase inhibitors derived from the this compound scaffold, mutations in the kinase domain can prevent the drug from binding effectively. For instance, the T790M "gatekeeper" mutation in EGFR confers resistance to first-generation EGFR inhibitors. The development of third-generation inhibitors like PF-06747775, which are effective against these mutants, demonstrates a key strategy to overcome this type of resistance. acs.orgresearchgate.net
The development of novel 2,6,9-trisubstituted purines as CDK12 inhibitors is another approach to address drug resistance, specifically in the context of trastuzumab-resistant HER2-positive breast cancer. nih.gov By targeting a different pathway that is crucial for the survival of these resistant cancer cells, these compounds offer a new therapeutic strategy.
Exploration of Novel Therapeutic Areas Beyond Oncology and Antivirals
The therapeutic potential of this compound derivatives extends beyond their well-established roles in oncology and antiviral therapy. The inherent ability of purines to interact with a wide range of biological targets makes them attractive candidates for development in other disease areas.
One promising area is the treatment of neurodegenerative disorders. Purine derivatives have been investigated for their potential to modulate neuroinflammation, a key process in the pathology of diseases like Alzheimer's and Parkinson's. For instance, novel non-nucleotide purine derivatives have been synthesized and evaluated as P2X7 receptor antagonists for the treatment of neuroinflammation. acs.org The P2X7 receptor is an ATP-gated ion channel that plays a role in inflammatory responses in the central nervous system.
Another emerging application is in the development of agents for cardiovascular protection. The biological significance of purine derivatives in interacting with purinergic receptors, which are involved in cardiovascular function, suggests their potential in this area. ontosight.ai The development of selective agonists or antagonists for specific purinergic receptor subtypes could lead to new treatments for various cardiovascular conditions. The synthesis of purine derivatives with anti-inflammatory properties also opens up possibilities for their use in a variety of inflammatory diseases. ontosight.ai
Synergistic Effects in Preclinical Combination Therapies
A promising strategy in cancer treatment is the use of combination therapies to enhance efficacy and overcome resistance. Preclinical studies have shown that derivatives of this compound can exhibit synergistic effects when combined with other anticancer agents.
A notable example is the Hsp90 inhibitor BIIB021, which is a derivative of this compound. In preclinical models of HER2-positive breast cancer, BIIB021 has demonstrated synergistic activity when used in combination with the monoclonal antibody trastuzumab. nih.govnih.gov This synergy is thought to arise from the dual targeting of pathways critical for cancer cell survival. Trastuzumab targets the HER2 receptor, while BIIB021 inhibits Hsp90, a chaperone protein that is essential for the stability and function of HER2 and other oncoproteins.
The concept of synergistic combinations extends to other inhibitors derived from this purine scaffold. For instance, the development of potent CDK12 inhibitors from 2,6,9-trisubstituted purines offers a potential combination strategy with existing therapies for HER2-positive breast cancer to overcome resistance. nih.gov The use of a PI3K inhibitor in combination with a Bcl-2 inhibitor has also been shown to have a synergistic effect in treating cancer by inhibiting tumor cell growth and viability. google.com These findings highlight the potential of this compound-based compounds to be used as part of multi-drug regimens to achieve better therapeutic outcomes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Chloro-9-methyl-9H-purin-2-amine, and how can reaction conditions be optimized?
- Methodology :
- Start with a purine scaffold (e.g., 9H-purin-6-amine) and perform sequential modifications:
Chlorination at position 6 : Use POCl₃ or PCl₅ under anhydrous conditions at 80–110°C for 4–6 hours .
Methylation at position 9 : Employ methyl iodide (CH₃I) in the presence of a base (e.g., NaH) in DMF or THF at 0–25°C .
- Optimization :
- Solvent polarity (DMF vs. THF) impacts reaction kinetics .
- Microwave-assisted synthesis (e.g., 110°C for 30 minutes) improves yield and reduces byproducts .
- Purification : Use silica gel chromatography with gradients of ethyl acetate/hexanes or reverse-phase HPLC .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Key Techniques :
- 1H/13C NMR : Assign signals for the methyl group (δ 3.0–3.5 ppm for N9-CH₃) and chlorine substituent (downfield shifts for C6) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 198.06 for C₆H₇ClN₅) .
- X-ray Crystallography : Resolve ambiguities in substitution patterns using SHELX (e.g., bond angles at N9-CH₃) .
- HPLC-PDA : Monitor purity (>95%) with a C18 column and acetonitrile/water mobile phase .
Q. How do solvent and temperature affect the stability of this compound?
- Stability Profile :
- Solvent : Stable in DMSO or DMF for >48 hours at 4°C; avoid protic solvents (e.g., MeOH) to prevent hydrolysis .
- Temperature : Degrades above 80°C; store at –20°C under inert atmosphere .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for derivatives?
- Strategies :
- Compare refinement results from SHELXL (for small molecules) vs. PHENIX (for macromolecular complexes) .
- Validate with spectroscopic data (e.g., NMR coupling constants for planar vs. puckered purine rings) .
- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., Cl···H contacts) .
Q. What structure-activity relationship (SAR) insights guide the design of bioactive analogs?
- Key Modifications :
- Position 2 : Replace –NH₂ with –CN or –CF₃ to enhance enzyme inhibition (e.g., AChE IC₅₀ improved by 10-fold) .
- Position 9 : Bulkier substituents (e.g., isopropyl) reduce solubility but improve target selectivity .
- Position 6 : Chlorine is critical for π-stacking with aromatic residues in enzyme active sites .
- Testing : Use fluorescence polarization assays to measure binding affinity to adenosine receptors .
Q. What mechanistic approaches are used to study enzyme inhibition by this compound?
- Protocols :
Kinetic Assays : Measure Kᵢ values via Lineweaver-Burk plots for competitive/non-competitive inhibition .
Molecular Docking : Simulate binding modes in AutoDock Vina (e.g., interactions with AChE’s catalytic triad) .
Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
